6-Bromo-5-(difluoromethyl)pyridin-2-ol
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Overview
Description
6-Bromo-5-(difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C₆H₄BrF₂NO and a molecular weight of 224 g/mol . It is a brominated pyridine derivative, characterized by the presence of both bromine and difluoromethyl groups attached to the pyridine ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 6-Bromo-5-(difluoromethyl)pyridin-2-ol typically involves the bromination of a pyridine precursor followed by the introduction of the difluoromethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
6-Bromo-5-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
6-Bromo-5-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-(difluoromethyl)pyridin-2-ol is not well-documented. like other pyridine derivatives, it likely interacts with specific molecular targets and pathways within biological systems. The presence of the bromine and difluoromethyl groups may influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
6-Bromo-5-(difluoromethyl)pyridin-2-ol can be compared with other brominated and difluoromethylated pyridine derivatives:
2-Bromo-5-(difluoromethyl)pyridine: Similar in structure but with the bromine and difluoromethyl groups in different positions.
3-Bromo-2-(difluoromethyl)pyridin-4-ol: Another derivative with different substitution patterns.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.
Properties
Molecular Formula |
C6H4BrF2NO |
---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
6-bromo-5-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-3(6(8)9)1-2-4(11)10-5/h1-2,6H,(H,10,11) |
InChI Key |
NXHYSEBEWMDXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1C(F)F)Br |
Origin of Product |
United States |
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